molecular formula C14H19N B2883227 3-(3-Propan-2-ylphenyl)bicyclo[1.1.1]pentan-1-amine CAS No. 2287270-83-9

3-(3-Propan-2-ylphenyl)bicyclo[1.1.1]pentan-1-amine

Cat. No. B2883227
CAS RN: 2287270-83-9
M. Wt: 201.313
InChI Key: WCLWBOPNWFLYOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(3-Propan-2-ylphenyl)bicyclo[1.1.1]pentan-1-amine” is a compound containing a bridged bicyclic carbon skeleton . These types of compounds are desirable building blocks for medicinal chemistry . They can provide a well-defined, rigid framework upon which to append substituents, but retain the pharmacological benefits of being aliphatic .


Molecular Structure Analysis

The molecular structure of “3-(3-Propan-2-ylphenyl)bicyclo[1.1.1]pentan-1-amine” is characterized by a bicyclo[1.1.1]pentane core with a propan-2-ylphenyl group attached . The InChI code for this compound is 1S/C8H15N.ClH/c1-6(2)7-3-8(9,4-7)5-7;/h6H,3-5,9H2,1-2H3;1H .

Future Directions

The future directions for “3-(3-Propan-2-ylphenyl)bicyclo[1.1.1]pentan-1-amine” could involve further exploration of its potential as a building block for medicinal chemistry. The development of more efficient and diverse synthesis methods could also be a focus . Additionally, further investigation into its bioisosteric properties could be beneficial .

properties

IUPAC Name

3-(3-propan-2-ylphenyl)bicyclo[1.1.1]pentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N/c1-10(2)11-4-3-5-12(6-11)13-7-14(15,8-13)9-13/h3-6,10H,7-9,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCLWBOPNWFLYOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)C23CC(C2)(C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.